![molecular formula C23H26N4O4S B2724102 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-85-6](/img/no-structure.png)

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

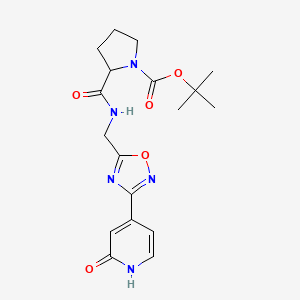

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

The compound exhibits significant pharmacological activities. Studies have shown that similar quinazoline derivatives act as potent α1-adrenoceptor antagonists. For instance, research on DC-015, a closely related quinazoline derivative, demonstrated its effectiveness in reducing blood pressure in spontaneously hypertensive rats (SHR) by blocking α1-adrenoceptors in vascular smooth muscle. This suggests potential applications in studying cardiovascular diseases and developing therapeutic agents targeting hypertension and related conditions (Yen et al., 1996).

Antihypertensive and Cardiovascular Effects

Further studies on DL-017, another quinazoline derivative, have shown its capacity as an α1-adrenoceptor antagonist with antihypertensive effects without inducing reflex tachycardia or affecting cerebral blood flow autoregulation. This implies the compound's role in developing long-term treatments for hypertension and investigating cardiovascular pharmacology (Tsai et al., 2001).

Antimicrobial and Antitumor Activities

Quinazoline derivatives have been synthesized with varying functional groups, exhibiting antimicrobial and antitumor properties. This indicates the compound's potential in contributing to the synthesis of new chemical entities with desired biological activities. For instance, novel bis quinazolinone derivatives have shown insecticidal efficacy, highlighting the compound's application in developing insect control agents (El-Shahawi et al., 2016).

Corrosion Inhibition

Some piperazine-substituted quinazolin-4(3H)-one derivatives, including structures similar to the compound , have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests the compound's application in materials science, specifically in developing new corrosion inhibitors for industrial applications (Chen et al., 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-methoxyphenyl)piperazine-1-carboxylic acid, which is then converted to the second intermediate, 7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one. This intermediate is then coupled with 2-methoxyethylamine to form the final product.", "Starting Materials": [ "4-nitrophenol", "4-chlorobenzoic acid", "4-(4-methoxyphenyl)piperazine", "thiourea", "2-methoxyethylamine", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "sodium borohydride", "palladium on carbon" ], "Reaction": [ "4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-chlorobenzoic acid is reacted with 4-aminophenol to form 4-(4-chlorobenzoyl)phenylamine", "4-(4-chlorobenzoyl)phenylamine is reacted with 4-(4-methoxyphenyl)piperazine to form 4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with thiourea and sulfuric acid to form 7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one", "7-(4-(4-methoxyphenyl)piperazin-1-yl)-2-sulfanylidene-1H-quinazolin-4-one is reacted with 2-methoxyethylamine in the presence of sodium hydroxide to form the final product, 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one" ] } | |

CAS-Nummer |

451466-85-6 |

Molekularformel |

C23H26N4O4S |

Molekulargewicht |

454.55 |

IUPAC-Name |

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)32)21(28)26-11-9-25(10-12-26)17-4-6-18(31-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,32) |

InChI-Schlüssel |

VSJYPQZMVKULGO-UHFFFAOYSA-N |

SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2724031.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2724035.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2724038.png)

![2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2724041.png)

![[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2724042.png)